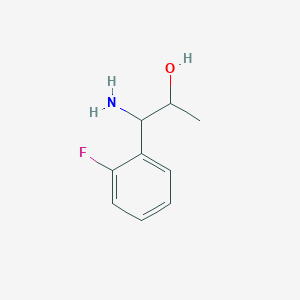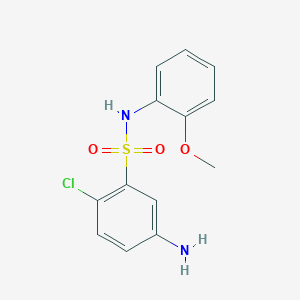
5-amino-2-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 438018-01-0 . It has a molecular weight of 312.78 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, sulfonamides, in general, are synthesized through various methods. For instance, N-substituted derivatives of sulfonamides have been synthesized . More research would be needed to provide a detailed synthesis analysis of this specific compound.Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13ClN2O3S/c1-19-12-5-3-2-4-11 (12)16-20 (17,18)13-8-9 (15)6-7-10 (13)14/h2-8,16H,15H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 312.78 . It is a solid at room temperature and is soluble in methanol .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 5-amino-2-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide has been explored in various research studies for its synthesis and chemical characterization. For instance, Fatima et al. (2013) synthesized a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives and evaluated their antioxidant activities. The compounds showed significant activity against acetylcholinesterase enzyme, indicating potential therapeutic applications (Fatima et al., 2013). Similarly, Aziz‐ur‐Rehman et al. (2013) synthesized new N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their derivatives, demonstrating moderate to good antibacterial activity against various bacterial strains (Aziz‐ur‐Rehman et al., 2013).
Biological Screening
The biological screening of sulfonamide derivatives has revealed various activities. Krátký et al. (2012) designed novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, showing significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium species, indicating their potential as antimicrobial agents (Krátký et al., 2012).
Antitumor and Antihypertensive Potential
Owa et al. (2002) evaluated sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that advanced to clinical trials, highlighting the antitumor potential of sulfonamide derivatives (Owa et al., 2002). Rahman et al. (2014) synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, which were evaluated for their diuretic, antihypertensive, and anti-diabetic potential, with some compounds showing significantly excellent activity compared to standard drugs (Rahman et al., 2014).
Antimicrobial and Antitubercular Activities
Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activity. Molecular docking studies were carried out to understand the inhibition potential of these compounds against Mycobacterium tuberculosis, with some compounds showing good antibacterial activity against various bacterial strains (Shingare et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
Sulfonamides generally act by inhibiting bacterial synthesis of folic acid, which is essential for growth and reproduction .
Biochemical Pathways
As a sulfonamide, it likely interferes with the synthesis of nucleic acids in bacteria by acting as a competitive inhibitor of dihydropteroate synthetase .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body fluids, metabolized in the liver, and excreted in the urine .
Result of Action
By inhibiting bacterial folic acid synthesis, sulfonamides can halt the growth and reproduction of bacteria, making them bacteriostatic .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of sulfonamides .
Propiedades
IUPAC Name |
5-amino-2-chloro-N-(2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-12-5-3-2-4-11(12)16-20(17,18)13-8-9(15)6-7-10(13)14/h2-8,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGZSFADAOUQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

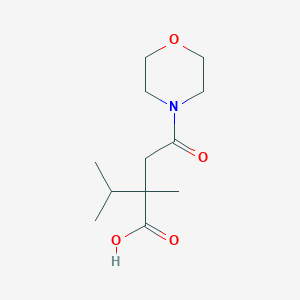


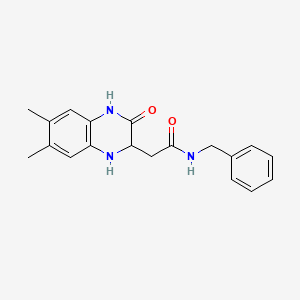


![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2796352.png)
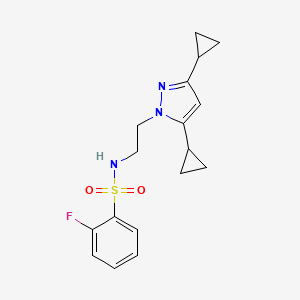
![6,8-Difluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2796356.png)
![5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2796357.png)
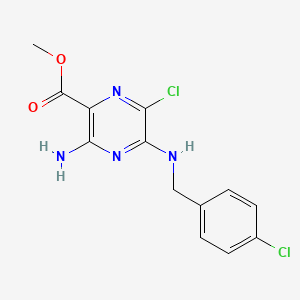
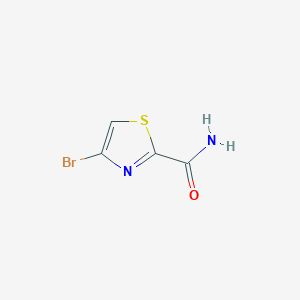
![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2796362.png)
